5,5-Dinitro-1,3-diazinane-2,4,6-trione 5,5-Dinitro-1,3-diazinane-2,4,6-trione
Brand Name: Vulcanchem
CAS No.: 269077-45-4
VCID: VC20859259
InChI: InChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11)
SMILES: C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-]
Molecular Formula: C4H2N4O7
Molecular Weight: 218.08 g/mol

5,5-Dinitro-1,3-diazinane-2,4,6-trione

CAS No.: 269077-45-4

Cat. No.: VC20859259

Molecular Formula: C4H2N4O7

Molecular Weight: 218.08 g/mol

* For research use only. Not for human or veterinary use.

5,5-Dinitro-1,3-diazinane-2,4,6-trione - 269077-45-4

Specification

CAS No. 269077-45-4
Molecular Formula C4H2N4O7
Molecular Weight 218.08 g/mol
IUPAC Name 5,5-dinitro-1,3-diazinane-2,4,6-trione
Standard InChI InChI=1S/C4H2N4O7/c9-1-4(7(12)13,8(14)15)2(10)6-3(11)5-1/h(H2,5,6,9,10,11)
Standard InChI Key FFHNABRYKXBJEF-UHFFFAOYSA-N
SMILES C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-]
Canonical SMILES C1(=O)C(C(=O)NC(=O)N1)([N+](=O)[O-])[N+](=O)[O-]

Introduction

5,5-Dinitro-1,3-diazinane-2,4,6-trione is a chemical compound belonging to the class of diazinanes, which are nitrogen-containing heterocycles. This compound is characterized by its unique structure, featuring a six-membered ring with two nitrogen atoms and the presence of two nitro groups along with a trione structure. The CAS number for this compound is 269077-45-4, and it is also known as 5,5-Dinitropyrimidine-2,4,6(1H,3H,5H)-trione .

Chemical Reactivity

5,5-Dinitro-1,3-diazinane-2,4,6-trione is highly reactive due to its nitro groups, which can undergo various chemical reactions such as oxidation, reduction, and substitution. Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas or sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution.

Synthesis Methods

The synthesis of 5,5-Dinitro-1,3-diazinane-2,4,6-trione typically involves the nitration of 1,3-diazinane-2,4,6-trione. This process uses nitric acid and sulfuric acid as nitrating agents under controlled conditions to selectively introduce nitro groups at the 5,5-positions. Industrial production follows similar synthetic routes but on a larger scale, with precise control over temperature and pressure to ensure safety and efficiency.

Chemistry

  • Precursor for Complex Molecules: It serves as a precursor in the synthesis of other complex molecules.

  • Reagent in Chemical Reactions: Used as a reagent in various chemical reactions due to its reactive nitro groups.

Biology and Medicine

  • Biological Activities: Derivatives of this compound are studied for their potential antimicrobial and anticancer properties.

  • Drug Development: Ongoing research explores its potential use in targeting specific enzymes and pathways.

Industry

  • High-Energy Materials: Used in the production of high-energy materials and explosives due to its energetic properties.

Safety Considerations

5,5-Dinitro-1,3-diazinane-2,4,6-trione is sensitive to heat and shock, requiring careful handling to prevent unintended detonation. Its stability and reactivity are significantly influenced by environmental conditions such as temperature and pressure.

Comparison with Similar Compounds

CompoundMolecular FormulaMolecular WeightKey Features
5,5-Dinitro-1,3-diazinane-2,4,6-trioneC4_4H2_2N4_4O7_7218.081 g/molTwo nitro groups, high reactivity
1,3-Diazinane-2,4,6-trioneC4_4H2_2N2_2O3_3Not specifiedLacks nitro groups, different reactivity
5,5-Diamino-1,3-diazinane-2,4,6-trioneC4_4H6_6N4_4O3_3Not specifiedFormed by reducing nitro groups to amino groups
5,5-Dichloro-1,3-diazinane-2,4,6-trioneC4_4H2_2Cl2_2N2_2O3_3196.976 g/molContains chlorine instead of nitro groups

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